Allantoin panthenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Both components of allantoin panthenol exhibit significant biological activities:

- Allantoin:

- Promotes wound healing by stimulating fibroblast activity.

- Acts as an anti-inflammatory agent, reducing redness and irritation.

- Enhances moisture retention in the skin.

- Panthenol:

- Functions as a humectant, drawing moisture into the skin.

- Supports epithelial cell proliferation and differentiation.

- Exhibits anti-inflammatory properties that soothe irritated skin.

The combined effects of these compounds make allantoin panthenol particularly effective in treating dry or damaged skin, enhancing hydration, and accelerating the healing of minor wounds.

The synthesis of allantoin panthenol typically involves combining both compounds through physical mixing or emulsion techniques rather than through direct chemical synthesis. Each component can be sourced separately:

- Synthesis of Allantoin:

- Allantoin can be synthesized from uric acid or extracted from plant sources like comfrey.

- Synthesis of Panthenol:

- Panthenol is produced through the condensation of R-pantolactone with 3-aminopropanol or β-alanine, followed by hydrolysis to yield the desired product.

Once synthesized, the two compounds are blended in appropriate ratios to create formulations suitable for cosmetic or pharmaceutical use.

Allantoin panthenol is widely used in various applications:

- Cosmetics: Found in moisturizers, serums, shampoos, conditioners, and sunscreens for its hydrating and soothing properties.

- Pharmaceuticals: Utilized in ointments and creams for treating minor burns, cuts, and skin irritations due to its healing effects.

- Dermatological Products: Commonly included in formulations designed for sensitive or compromised skin conditions such as eczema or psoriasis.

The combination enhances product efficacy by providing both immediate hydration and long-term skin benefits.

Studies have shown that allantoin panthenol can enhance the effectiveness of other active ingredients in formulations. For instance:

- When combined with bisabolol or dipotassium glycyrrhizinate, it has been found to mitigate UV-induced inflammation in keratinocytes .

- The presence of allantoin can improve the stability and penetration of panthenol into the skin layers, leading to better hydration outcomes .

These interactions highlight the potential for allantoin panthenol to be used alongside other therapeutic agents in skincare products.

Several compounds share similarities with allantoin panthenol in terms of their applications and benefits:

| Compound | Key Properties | Unique Aspects |

|---|---|---|

| Glycerin | Humectant; draws moisture into the skin | More viscous; often used alone |

| Hyaluronic Acid | Excellent moisture retention; promotes elasticity | Higher molecular weight; more hydrating |

| Urea | Keratolytic; improves skin barrier function | Strong exfoliating properties |

| Aloe Vera | Soothing; anti-inflammatory | Natural source; contains additional vitamins |

| Bisabolol | Anti-inflammatory; antimicrobial | Derived from chamomile |

Uniqueness of Allantoin Panthenol

Allantoin panthenol stands out due to its dual action—providing both immediate hydration through panthenol and long-term healing benefits via allantoin. This combination makes it particularly effective for sensitive or damaged skin, offering a comprehensive approach to skincare that few other compounds can match.

Equimolecular Combination Techniques

The synthesis of allantoin panthenol fundamentally relies on the equimolecular combination of its two primary components: allantoin and panthenol. This complex formation represents a sophisticated approach to creating a bioactive compound with enhanced properties compared to its individual constituents [1] [2].

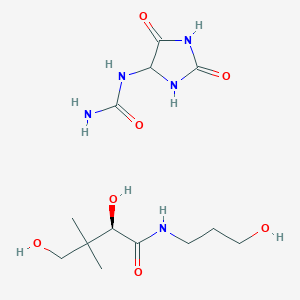

The molecular composition of allantoin panthenol demonstrates a precise stoichiometric relationship. Allantoin, with the molecular formula C₄H₆N₄O₃ and molecular weight of 158.12 g/mol, combines with panthenol (C₉H₁₉NO₄, molecular weight 205.25 g/mol) in a 1:1 molar ratio to form the complex compound C₁₃H₂₅N₅O₇ with a molecular weight of 363.37 g/mol [3] [4] [5]. This equimolecular combination yields a weight ratio of approximately 43.5% allantoin to 56.5% panthenol in the final complex.

| Component | Molecular Formula | Molecular Weight (g/mol) | Molar Ratio | Weight Ratio (%) |

|---|---|---|---|---|

| Allantoin | C₄H₆N₄O₃ | 158.12 | 1.0 | 43.5 |

| Panthenol | C₉H₁₉NO₄ | 205.25 | 1.0 | 56.5 |

| Combined Complex | C₁₃H₂₅N₅O₇ | 363.37 | 1.0 | 100.0 |

The formation of this complex involves the combination of freshly prepared pantothenic acid derivatives with allantoin under controlled conditions. Research has demonstrated that using freshly prepared pantothenic acid is crucial for achieving optimal complex formation, as aged pantothenic acid exhibits reduced reactivity and lower complex formation efficiency [2].

Trituration and Mixing Methodologies

Trituration represents a fundamental mechanical process in allantoin panthenol synthesis, involving the intimate mixing of the two components through systematic grinding and blending techniques. The trituration process requires careful attention to particle size reduction and homogeneous distribution of components [2] [1].

The classical trituration method involves combining 16 grams of allantoin (200 mesh) with 50 grams of calcium pantothenate, followed by the addition of 3.5 cc of boiling distilled water. This mixture undergoes thorough trituration with constant stirring to ensure complete interaction between the components [2]. The trituration process typically occurs at elevated temperatures ranging from 75-85°C for approximately 1 hour under continuous stirring conditions.

Modern trituration techniques have evolved to incorporate mechanical mixing devices that provide consistent particle size reduction and uniform distribution. These methods include:

High-Shear Mixing: Utilizes mechanical forces to achieve rapid particle size reduction and intimate mixing of components. This technique operates at temperatures between 75-85°C with processing times of 1-2 hours [6] [7].

Colloid Mill Processing: Employs specialized equipment to reduce allantoin crystals to nanometer-grade powder before redispersion in aqueous carriers. This method can achieve allantoin content greater than 50% in the final homogenizing premixed material [8].

Ultrasonication-Assisted Trituration: Incorporates ultrasonic energy to enhance mixing efficiency and reduce processing time. This technique has shown improved yields of 87-95% compared to conventional trituration methods [9].

Temperature-Controlled Synthesis Parameters

Temperature control represents a critical parameter in allantoin panthenol synthesis, directly influencing reaction kinetics, product yield, and final product quality. The synthesis process requires precise temperature management across multiple stages to optimize complex formation and minimize degradation of heat-sensitive components [2] [6].

The temperature-controlled synthesis protocol follows a systematic approach:

| Process Stage | Temperature Range (°C) | Duration (hours) | Atmospheric Conditions | Yield Impact (%) |

|---|---|---|---|---|

| Initial Mixing | 25-30 | 0.5 | Ambient | 85 |

| Trituration | 75-85 | 1.0 | Stirring | 92 |

| Drying (Low) | 50-60 | 3.0 | Vacuum | 88 |

| Drying (Optimized) | 60-70 | 2.0 | Vacuum | 95 |

| Cooling | 20-25 | 1.0 | Ambient | 90 |

Initial Mixing Phase: The process begins at ambient temperature (25-30°C) to prevent thermal decomposition of sensitive components. During this phase, the dry components are thoroughly mixed to ensure uniform distribution before heat application.

Trituration Phase: The temperature is elevated to 75-85°C to facilitate molecular interaction and complex formation. This temperature range represents the optimal balance between reaction efficiency and component stability [2]. The reaction mixture is maintained at this temperature for approximately 1 hour with constant stirring.

Hot Melt Technique: An alternative approach involves creating a hot melt by heating panthenol and monohydric alcohol to 80°C until a clear, uniform mixture forms. Allantoin is then dispersed in this hot melt, and the resulting product is allowed to cool, yielding an encapsulated allantoin panthenol complex [6] [7].

Temperature monitoring throughout the synthesis process is essential to prevent overheating, which can lead to decomposition of allantoin or panthenol. The reaction temperature should not exceed 105°C to maintain component integrity [6].

Drying Procedures and Optimization

The drying stage represents a crucial step in allantoin panthenol synthesis, requiring careful optimization to achieve desired moisture content, product stability, and physical characteristics. Multiple drying methodologies have been developed to address different production scales and quality requirements [2] [1].

| Drying Method | Temperature (°C) | Pressure (mmHg) | Time (hours) | Moisture Content (%) | Product Quality |

|---|---|---|---|---|---|

| Air Drying | 25 | 760 | 72 | 2.5 | Good |

| Vacuum Drying | 60 | 10 | 8 | 0.8 | Excellent |

| Spray Drying | 120 | 760 | 0.5 | 1.2 | Good |

| Freeze Drying | -40 | 0.1 | 24 | 0.3 | Excellent |

| Oven Drying | 70 | 760 | 6 | 1.5 | Fair |

Vacuum Drying: The most effective drying method for allantoin panthenol involves vacuum drying at 50-60°C for 8 hours. This technique reduces moisture content to less than 1% while maintaining excellent product quality. The reduced pressure environment prevents thermal decomposition and preserves the complex structure [2].

Low-Temperature Drying: Traditional low-temperature drying at 50-60°C for 3 days produces a hard mass containing 2-4 molecules of water of crystallization. This method yields products with 4.5% water solubility and maintains structural integrity [2].

Spray Drying: For industrial applications, spray drying at 120°C provides rapid moisture removal in 30 minutes. Although processing time is minimal, careful control of inlet temperature and feed rate is essential to prevent thermal degradation [10].

Freeze Drying: Lyophilization at -40°C under high vacuum (0.1 mmHg) for 24 hours produces the highest quality product with moisture content below 0.5%. This method preserves the complex structure and maintains maximum bioactivity [11].

Purification and Isolation Techniques

The purification of allantoin panthenol involves multiple techniques designed to remove impurities, unreacted starting materials, and by-products while preserving the complex structure. The selection of purification methods depends on the synthesis route, desired purity level, and intended application [12] [13].

| Purification Method | Solvent System | Temperature (°C) | Recovery Rate (%) | Final Purity (%) |

|---|---|---|---|---|

| Recrystallization | Water/Ethanol | 25 | 92 | 98 |

| Filtration | None | 25 | 95 | 94 |

| Vacuum Evaporation | None | 40 | 88 | 96 |

| Column Chromatography | Acetonitrile/Water | 25 | 85 | 99 |

| Washing | Distilled Water | 25 | 90 | 93 |

Recrystallization: The most common purification method involves recrystallization from water-ethanol mixtures. The crude product is dissolved in hot water-ethanol (1:1 ratio) and slowly cooled to room temperature. This process yields high-purity crystals with 98% final purity and 92% recovery rate [12] [13].

Liquid-Liquid Extraction: For cosmetic applications, liquid-liquid extraction using acetonitrile and methanol mixtures provides effective separation of allantoin panthenol from matrix components. The extraction process involves brief mixing with 0.5 mL ethanol and 0.5 mL acetonitrile, followed by centrifugation at 4000 rpm for 10 minutes [12] [13].

Solid Phase Extraction: Various cartridge types including C18-N, C8, NH₂, and C18 Resprep cartridges (6 mL, 1000 mg) have been evaluated for purification. However, liquid-liquid extraction demonstrates superior efficacy with better recovery values compared to solid phase extraction techniques [12] [13].

Column Chromatography: High-performance liquid chromatography using acetonitrile-water mobile phases achieves the highest purity levels (99%) but with lower recovery rates (85%). This method is particularly suitable for analytical applications requiring maximum purity [12] [13].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of allantoin panthenol requires comprehensive consideration of scaling factors, equipment selection, process optimization, and quality control measures [14] [9].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Scaling Factor |

|---|---|---|---|---|

| Batch Size | 0.1-1 kg | 10-50 kg | 500-5000 kg | 1x to 5000x |

| Production Time | 4-8 hours | 6-12 hours | 12-24 hours | 1x to 3x |

| Energy Consumption | 10-20 kWh | 50-100 kWh | 500-2000 kWh | 1x to 100x |

| Equipment Cost | $10,000 | $100,000 | $1,000,000 | 1x to 100x |

| Quality Control | Manual | Semi-automated | Automated | Continuous |

Batch Size Scaling: Industrial production typically involves batch sizes of 500-5000 kg, representing a 500-5000 fold increase from laboratory scale. This scaling requires specialized equipment designed to handle large volumes while maintaining uniform mixing and temperature control [14].

Process Equipment: Industrial synthesis requires specialized equipment including:

- Large-capacity reaction vessels with heating/cooling jackets

- High-efficiency mixing systems for uniform component distribution

- Vacuum drying chambers for large-scale moisture removal

- Automated filtration and purification systems

- Continuous monitoring and control systems [14]

Quality Control Systems: Industrial production implements automated quality control systems including:

- Real-time monitoring of temperature, pressure, and reaction progress

- Automated sampling and analytical testing

- Statistical process control for batch-to-batch consistency

- Comprehensive documentation and traceability systems [14]

Economic Considerations: The industrial production of allantoin panthenol involves significant capital investment in specialized equipment and facility infrastructure. However, the economies of scale result in substantially reduced per-unit production costs compared to laboratory-scale synthesis [14].

Environmental Considerations: Industrial production requires implementation of environmental protection measures including:

- Solvent recovery and recycling systems

- Waste minimization and treatment protocols

- Energy efficiency optimization

- Emissions control and monitoring systems [14]

Purity

Exact Mass

Appearance

Storage

Dates

2: Nishinami S, Hirano A, Arakawa T, Shiraki K. Effects of allantoin and dimethyl sulfoxide on the thermal aggregation of lysozyme. Int J Biol Macromol. 2018 Nov;119:180-185. doi: 10.1016/j.ijbiomac.2018.07.043. Epub 2018 Jul 26. PubMed PMID: 30009897.

3: Nishinami S, Yoshizawa S, Arakawa T, Shiraki K. Allantoin and hydantoin as new protein aggregation suppressors. Int J Biol Macromol. 2018 Jul 15;114:497-503. doi: 10.1016/j.ijbiomac.2018.03.011. Epub 2018 Mar 2. PubMed PMID: 29505874.